Ethyl 3-bromoisonicotinate
CAS No.: 13959-01-8
Cat. No.: VC21327217
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13959-01-8 |
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Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.06 g/mol |
IUPAC Name | ethyl 3-bromopyridine-4-carboxylate |
Standard InChI | InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 |
Standard InChI Key | KAJIRIIDTCRPKH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=NC=C1)Br |
Canonical SMILES | CCOC(=O)C1=C(C=NC=C1)Br |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure
Ethyl 3-bromoisonicotinate features a pyridine ring with a bromine atom at position 3 and an ethyl carboxylate group at position 4. The nitrogen atom in the pyridine ring occupies position 1, creating the characteristic isonicotinate arrangement. This specific substitution pattern contributes to the compound's chemical reactivity and synthetic utility .
Chemical Identifiers
The compound possesses several identifiers that facilitate its recognition across chemical databases and literature, as detailed in Table 1.
Table 1: Chemical Identifiers of Ethyl 3-bromoisonicotinate
Identifier Type | Value |
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CAS Number | 13959-01-8 |
Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.06 g/mol |
InChI | InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 |
InChIKey | KAJIRIIDTCRPKH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=NC=C1)Br |
DSSTox Substance ID | DTXSID40568952 |
Wikidata | Q82455565 |
PubChem CID | 15141565 |
Nomenclature and Synonyms
The compound is recognized by several synonyms in scientific literature and chemical databases :
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Ethyl 3-bromopyridine-4-carboxylate (IUPAC name)
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4-Pyridinecarboxylic acid, 3-bromo-, ethyl ester
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3-Bromo-isonicotinic acid ethyl ester
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Ethyl 3-bromo-4-pyridine carboxylate
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MFCD11226640 (Molecular formula code)
Physical and Chemical Properties
Chemical Properties
The compound contains multiple functional groups that contribute to its chemical behavior and reactivity profile:
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The pyridine ring provides a basic nitrogen atom that can participate in coordination chemistry and acid-base reactions.
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The bromine substituent at position 3 serves as an excellent leaving group for various substitution reactions and metal-catalyzed couplings.
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The ethyl ester group can undergo typical carboxylic acid derivative transformations including hydrolysis, transesterification, and reduction .
These functional groups collectively establish Ethyl 3-bromoisonicotinate as a versatile building block in organic synthesis.
Synthetic Approaches
Related Compound Synthesis
Information regarding the synthesis of the related compound Ethyl 2-bromoisonicotinate indicates potential parallels in synthetic strategy. This synthesis involves the reaction of the corresponding carboxylic acid with ethanol in the presence of sulfuric acid under reflux conditions. Similar approaches might be applicable to Ethyl 3-bromoisonicotinate with appropriate modifications to achieve regioselectivity .
Comparative Analysis with Related Compounds
Structural Analogues
Ethyl 3-bromoisonicotinate belongs to a family of substituted pyridine derivatives with varying substitution patterns. Notable related compounds include:
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Ethyl 2-bromoisonicotinate: Features the bromine atom at position 2 instead of position 3, potentially resulting in different reactivity patterns .
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Ethyl 3-Amino-5-bromoisonicotinate: Contains both amino and bromo substituents, offering additional functionality for synthetic elaboration .
Table 2: Comparison of Related Isonicotinate Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Ethyl 3-bromoisonicotinate | C8H8BrNO2 | 230.06 | Bromine at position 3 |
Ethyl 2-bromoisonicotinate | C8H8BrNO2 | 230.06 | Bromine at position 2 |
Ethyl 3-Amino-5-bromoisonicotinate | C8H9BrN2O2 | 245.07 | Additional amino group at position 5 |
These structural variations can significantly influence reactivity, physical properties, and potential applications of the compounds .
Applications in Organic Synthesis
As a Building Block
Ethyl 3-bromoisonicotinate serves as a valuable building block in organic synthesis due to its functionalized structure and potential for further transformation. The bromine substituent provides a convenient handle for carbon-carbon bond formation through various cross-coupling methodologies, while the ester group offers additional functionalization opportunities .
Analytical Methods for Characterization
Identification Techniques
The identification and characterization of Ethyl 3-bromoisonicotinate can be accomplished through various analytical techniques:
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment and separation.
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Spectroscopic Methods: NMR, IR, and Mass Spectrometry for structural confirmation.
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X-ray Crystallography: For definitive three-dimensional structural characterization if single crystals can be obtained .
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